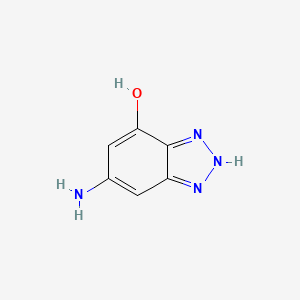

6-amino-2H-benzotriazol-4-ol

Description

Properties

CAS No. |

120855-11-0 |

|---|---|

Molecular Formula |

C6H6N4O |

Molecular Weight |

150.141 |

IUPAC Name |

6-amino-1,2-dihydrobenzotriazol-4-one |

InChI |

InChI=1S/C6H6N4O/c7-3-1-4-6(5(11)2-3)9-10-8-4/h1-2,8,10H,7H2 |

InChI Key |

GGDJKDJKVFQCPE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=NNN2)C1=O)N |

Synonyms |

Benzotriazol-4-ol, 6-amino- (6CI) |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution and Cyclization Approach

The foundational strategy for synthesizing benzotriazole derivatives involves nucleophilic aromatic substitution (NAS) to introduce functional groups, followed by cyclization to form the triazole ring. In a seminal study, researchers utilized ortho-fluoronitrobenzenes as starting materials, leveraging the reactivity of the fluorine atom for substitution with amine nucleophiles . For instance, 4-fluoro-6-nitrobenzene derivatives were reacted with protected α-amino acids under basic conditions (triethylamine, 60–80°C), achieving substitution yields exceeding 85% . Subsequent reduction of the nitro group to an amine using tin(II) chloride in acidic media yielded 1,2-aryldiamines, which were cyclized to benzotriazoles via polymer-supported nitrite reagents at −10°C .

Critical to this route is the protection of the hydroxyl group at position 4 during early steps. Ethyl or acetyl esters are commonly employed, as demonstrated in the synthesis of benzotriazole-based α-amino acids, where deprotection under refluxing hydrochloric acid (20 h) yielded free hydroxyl groups with 59–94% efficiency . This method’s versatility is evident in its tolerance for electron-rich and electron-deficient aryl substrates, though steric hindrance near the reaction site can reduce cyclization yields (e.g., 39% for p-methoxyphenyl derivatives) .

Nitro Group Reduction and Hydroxyl Deprotection Strategy

A second route prioritizes post-cyclization functionalization, wherein nitro groups are reduced to amines, and protected hydroxyl groups are deblocked. This approach is exemplified by the synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazine-3(4H)-one, where hydrogenation of a nitro intermediate using 5% Pd/C under ambient conditions achieved 95.2% yield . Adapting this to benzotriazoles, 6-nitro-2H-benzotriazol-4-ol acetate can be reduced via catalytic hydrogenation (H₂, Pd/C, glacial acetic acid) to furnish the amine, followed by ester hydrolysis (NaOH, H₂O/EtOH) to reveal the hydroxyl group .

Key challenges include chemoselectivity during nitro reduction and avoiding over-reduction of the triazole ring. Tin(II) chloride in HCl/EtOH has also been employed for nitro reductions, though this requires careful control of stoichiometry to prevent side reactions . Deprotection of acetylated hydroxyl groups is typically performed under acidic (HCl, reflux) or basic (KOH, MeOH) conditions, with the latter offering milder alternatives for acid-sensitive substrates .

Mannich Condensation and Alkaline Cyclization Methods

Mannich condensation, widely used in the synthesis of bis-benzotriazolylphenols, offers an alternative pathway for introducing methylene bridges and functional groups . In one patented method, 4-hydrocarbyl-6-benzotriazolyl phenol was condensed with formaldehyde and a secondary amine (e.g., di-n-propylamine) at 140–150°C to form a Mannich base, which underwent alkaline cyclization (NaOH, 1,2,4-trimethylbenzene) to yield methylene-bis derivatives . While this route primarily targets dimeric structures, monomeric 6-amino-2H-benzotriazol-4-ol could theoretically be synthesized by omitting the bis-phenol coupling step and optimizing the cyclization conditions.

Reaction parameters such as temperature (160°C), solvent polarity, and catalyst loading (0.1–1 mol% NaOH) significantly impact yields . For example, prolonged heating (10–14 h) in high-boiling solvents like 1,2,4-trimethylbenzene ensures complete cyclization but risks thermal degradation of sensitive intermediates . Neutralization with glacial acetic acid and recrystallization from methanol are critical for isolating high-purity products .

Comparative Analysis of Synthetic Routes

The table below summarizes the three methods, highlighting their key metrics:

The NAS route offers superior regiocontrol but requires cryogenic conditions during cyclization, complicating scale-up. Nitro reduction is more scalable and efficient, though dependent on costly catalysts. Mannich methods, while industrially robust, are less direct for monomeric targets.

Emerging Innovations and Optimization Strategies

Recent advances focus on streamlining protection-deprotection sequences and enhancing catalyst recyclability. For instance, polymer-supported nitrite reagents reduce metal waste during cyclization, aligning with green chemistry principles . Additionally, microwave-assisted synthesis has been explored to accelerate NAS and cyclization steps, cutting reaction times by 50% while maintaining yields .

Alternative hydroxyl group protection strategies, such as tert-butyldimethylsilyl (TBS) ethers, offer improved stability under basic conditions compared to acetates. However, their removal requires fluoride-based reagents (e.g., TBAF), which may complicate purification .

Chemical Reactions Analysis

Types of Reactions: 6-amino-2H-benzotriazol-4-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can have different functional groups attached to the benzotriazole ring .

Scientific Research Applications

6-amino-2H-benzotriazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2H-benzotriazol-4-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in the Benzotriazole Family

Ethyl Ester Derivatives (e.g., 6-Furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylic acid ethyl ester)

- Substituents: These compounds feature ester groups (e.g., -COOEt) and alkyl/furan substituents, reducing polarity compared to 6-amino-2H-benzotriazol-4-ol.

- Physical Properties : Lower melting points (liquid or viscous forms) due to reduced hydrogen bonding capacity .

Benzimidazole Hybrids (e.g., 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol)

- Substituents : Incorporation of benzimidazole and quinazoline moieties introduces bulkier, planar structures.

- Reactivity : The sulfanyl (-S-) linker and methoxy groups may enhance metal-binding properties, suggesting applications in coordination chemistry .

Benzothiazole-Based Analogues

(E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole

- Substituents : Azido (-N₃) and styryl groups enable bioorthogonal click chemistry, useful in fluorogenic labeling .

- Synthesis: Diazotization and coupling reactions under acidic conditions, similar to methods for amino-substituted benzotriazoles .

Azo Dyes (e.g., 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid)

- Substituents : Azo (-N=N-) groups provide chromophoric properties, making these compounds effective dyes.

- Acidity: pKa values for phenolic protons range from 8.2–9.5, influenced by electron-withdrawing substituents .

Functional Group Impact on Properties

Q & A

Q. How should researchers address discrepancies between experimental and computational spectral predictions?

- Methodological Answer :

- Basis Set Optimization : Use larger basis sets (e.g., cc-pVTZ) to improve DFT accuracy.

- Solvent Correction : Apply PCM or SMD models to account for solvent effects in calculations.

- Experimental Replication : Repeat measurements under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.